molecular formula C8H9NO3 B6306260 2-Ethyl-6-hydroxynicotinic acid, 95% CAS No. 1824400-59-0

2-Ethyl-6-hydroxynicotinic acid, 95%

Cat. No. B6306260
CAS RN: 1824400-59-0
M. Wt: 167.16 g/mol
InChI Key: XSDPZIHWVHYAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-hydroxynicotinic acid (2-EHNA) is a naturally occurring organic compound found in trace amounts in many plants and fungi. It is a derivative of nicotinic acid, a component of the vitamin B3 complex. 2-EHNA has been the subject of much scientific research due to its potential therapeutic applications and biochemical properties.

Scientific Research Applications

2-Ethyl-6-hydroxynicotinic acid, 95% has been studied for its potential therapeutic applications, as it has been found to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of metabolic disorders and neurological diseases, such as Alzheimer’s and Parkinson’s. In addition, 2-Ethyl-6-hydroxynicotinic acid, 95% has been studied for its potential use as an insecticide and as an anti-fungal agent.

Mechanism of Action

Target of Action

2-Ethyl-6-hydroxynicotinic acid, also known as 2-Ethyl-6-hydroxynicotinic acid, 95%, is a derivative of nicotinic acid . Nicotinic acid, also known as niacin, primarily targets nicotinic-cholinergic receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

It is known that nicotine, a related compound, is catabolized into fumaric acid via a hybrid pathway involving the pyridine and pyrrolidine pathways . This pathway involves nine core enzymes and one non-enzymatic reaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

It is known that the compound is of significant research value as a pharmaceutical intermediate . It has been used to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours .

Action Environment

The action of 2-Ethyl-6-hydroxynicotinic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is a solid at room temperature . Additionally, the compound’s action and efficacy could be influenced by the presence of other compounds or enzymes in its environment.

Advantages and Limitations for Lab Experiments

The use of 2-Ethyl-6-hydroxynicotinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is also easily synthesized. In addition, it is a relatively safe compound, with few reported side effects. However, there are some limitations to the use of 2-Ethyl-6-hydroxynicotinic acid, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to work with. In addition, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research into 2-Ethyl-6-hydroxynicotinic acid, 95%. One potential area of research is to further investigate its potential therapeutic applications, such as its potential use in the treatment of metabolic disorders and neurological diseases. In addition, further research could be conducted into the mechanisms of action of 2-Ethyl-6-hydroxynicotinic acid, 95%, in order to better understand how it works. Finally, further research could be conducted into the biochemical and physiological effects of 2-Ethyl-6-hydroxynicotinic acid, 95%, in order to better understand its potential therapeutic uses.

Synthesis Methods

2-Ethyl-6-hydroxynicotinic acid, 95% can be synthesized through a variety of methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. Chemical synthesis is the most commonly used method for producing 2-Ethyl-6-hydroxynicotinic acid, 95%, as it is relatively simple and cost-effective. The process involves the reaction of nicotinic acid and ethyl bromide in the presence of a base catalyst, such as potassium carbonate. This reaction produces 2-Ethyl-6-hydroxynicotinic acid, 95% as a product.

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid dehydrogenase, an enzyme, can convert nicotinic acid into 6-hydroxynicotinic acid . It is possible that 2-Ethyl-6-hydroxynicotinic acid may interact with similar enzymes or proteins in biochemical reactions.

Cellular Effects

It is known that 6-hydroxynicotinic acid, a related compound, can function as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism . This suggests that 2-Ethyl-6-hydroxynicotinic acid may have similar effects on cell function.

Molecular Mechanism

It is known that the enzyme nicotinic acid dehydrogenase can convert nicotinic acid into 6-hydroxynicotinic acid . This suggests that 2-Ethyl-6-hydroxynicotinic acid may interact with similar enzymes, potentially inhibiting or activating them, leading to changes in gene expression.

Metabolic Pathways

It is known that nicotinic acid dehydrogenase, an enzyme, can convert nicotinic acid into 6-hydroxynicotinic acid . This suggests that 2-Ethyl-6-hydroxynicotinic acid may interact with similar enzymes or cofactors in metabolic pathways.

properties

IUPAC Name

2-ethyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-5(8(11)12)3-4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPZIHWVHYAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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